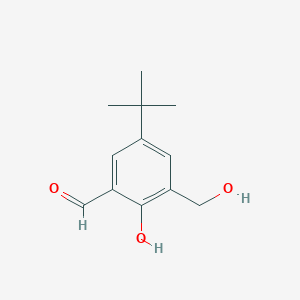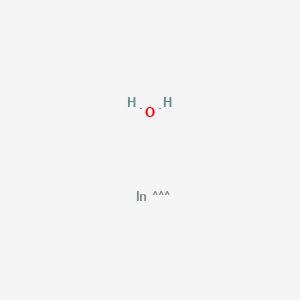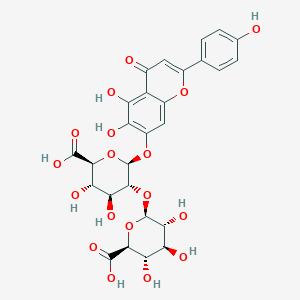
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is an organic compound with the molecular formula C(9)H({11})ClN(_2). This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom and an amine group in its structure makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloroaniline.
Cyclization: The 2-chloroaniline undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the quinoline ring.
Reduction: The resulting quinoline derivative is then reduced to form the tetrahydroquinoline structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the cyclization, reduction, and amination steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium azide (NaN(_3)) or thiourea.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Chemical Reactivity: The presence of the chlorine atom and amine group allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinolin-8-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloroquinoline: Contains the chlorine atom but lacks the tetrahydro and amine groups, leading to different chemical properties.
8-Aminoquinoline: Similar structure but without the tetrahydro component, affecting its overall stability and reactivity.
Uniqueness
2-Chloro-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the combination of the chlorine atom and the tetrahydroquinoline structure, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical and biological applications.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
2-chloro-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h4-5,7H,1-3,11H2 |
InChIキー |
IEVYMQKRNGSTKJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)



![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)


![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)

![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)


![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)
